H-D-Dab(Boc)-Ome HCl
Description
H-D-Dab(Boc)-Ome HCl (CAS: 3350-15-0) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₀H₂₁ClN₂O₄, with a molecular weight of 268.74 g/mol . The structure features a Boc (tert-butoxycarbonyl) group protecting the β-amino group of 2,4-diaminobutyric acid (Dab), a methyl ester (Ome) protecting the carboxyl group, and an HCl counterion stabilizing the α-amino group. This compound is stored at -20 ± 5°C to maintain stability . Its primary application lies in solid-phase peptide synthesis (SPPS), where it enables controlled deprotection strategies—Boc is acid-labile, while the methyl ester is base-sensitive .
Properties
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHDYABQSVXIE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of D-Diaminobutyric Acid
The synthesis begins with the selective protection of the δ-amine in D-Dab using di-tert-butyl dicarbonate (Boc anhydride). This step is performed under mild basic conditions to avoid racemization:
Procedure :
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Dissolve D-Dab in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide (1:1 v/v).
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Add Boc anhydride dropwise at 0°C while maintaining pH 8–9 with NaOH.
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Stir for 12 hours at room temperature.
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Extract the Boc-protected intermediate (Boc-D-Dab) with ethyl acetate and dry over anhydrous Na₂SO₄.
Key Considerations :
Methyl Esterification of the Carboxylic Acid
The Boc-D-Dab intermediate undergoes esterification to convert the α-carboxylic acid to a methyl ester. Two methods are prevalent:
Method A: Acid-Catalyzed Esterification
Method B: Coupling Agent-Mediated Esterification
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Dissolve Boc-D-Dab in dichloromethane (DCM).
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
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Introduce methanol and stir for 24 hours at room temperature.
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Quench with aqueous HCl, extract with DCM, and evaporate to isolate the product.
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 75–80% | 85–90% |
| Purity | ≥95% (HPLC) | ≥98% (HPLC) |
| Racemization Risk | Moderate (acidic conditions) | Low (neutral pH) |
Method B is preferred for industrial-scale synthesis due to higher yields and reduced racemization.
Final Purification and Characterization
The crude product is purified via recrystallization or column chromatography:
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Recrystallization : Use a solvent system of ethanol/water (7:3 v/v) to obtain white crystalline solids.
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Column Chromatography : Employ silica gel with a gradient of hexane/ethyl acetate (1:1 to 1:3).
Spectroscopic Data :
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¹H NMR (400 MHz, D₂O) : δ 1.41 (s, 9H, Boc-CH₃), 3.72 (s, 3H, OCH₃), 4.21 (q, 1H, α-CH), 3.10–3.25 (m, 2H, δ-NH₂).
Industrial-Scale Production and Optimization
Solid-Phase Peptide Synthesis (SPPS) Integration
H-D-Dab(Boc)-OMe·HCl is frequently employed in SPPS for constructing complex peptides. For example, patent WO2017165676A1 details its use in synthesizing α4β7 peptide antagonists:
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Load Boc-D-Dab-OMe·HCl onto a resin via its α-amine.
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Deprotect the Boc group using trifluoroacetic acid (TFA).
Advantages :
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Enables rapid synthesis of peptides with multiple D-amino acids.
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Minimizes side reactions due to the stability of the Boc group under SPPS conditions.
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin/Irritation | Use nitrile gloves and goggles | |
| Inhalation Risk | Perform reactions in fume hood | |
| Waste Disposal | Neutralize acidic residues before disposal |
Applications in Pharmaceutical Chemistry
H-D-Dab(Boc)-OMe·HCl is pivotal in designing:
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms substituted amines or amides depending on the reagents used.
Scientific Research Applications
Peptide Synthesis
H-D-Dab(Boc)-Ome HCl is primarily utilized in peptide synthesis due to its ability to form stable peptide bonds while allowing for selective reactions. The Boc protecting group prevents unwanted side reactions during synthesis, making it ideal for creating complex peptide sequences.
Case Study: Peptide Inhibitors
Research has demonstrated the use of this compound in synthesizing peptides that act as enzyme inhibitors. These peptides are crucial for studying enzyme kinetics and mechanisms, providing insights into potential therapeutic targets .
Drug Development
The compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable the formation of bioactive molecules that can interact with specific biological targets.
Case Study: Neuroprotective Agents
In studies involving neuroprotective agents for conditions like Parkinson's disease, this compound has been incorporated into drug candidates to enhance their efficacy and selectivity . The ability to modify this compound post-synthesis allows researchers to tailor pharmacological properties.
Bioconjugation
This compound is also used in bioconjugation processes, where it modifies biomolecules for applications such as drug delivery systems and diagnostics. The incorporation of this compound into larger biomolecular frameworks can enhance stability and targeting capabilities.
Case Study: Targeted Drug Delivery
A study highlighted the application of this compound in developing targeted drug delivery systems that improve the therapeutic index of anticancer drugs. By attaching this compound to drug molecules, researchers achieved better localization at tumor sites, thereby minimizing systemic toxicity.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
- Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
These steps are crucial for obtaining high yields and purity, which are essential for subsequent applications .
Mechanism of Action
The mechanism of action of H-D-Dab(Boc)-Ome HCl involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Research Findings and Implications
- Dab vs. Dap in Peptide Stability : Dab’s longer side chain improves peptide helicity compared to Dap, as shown in α-helical antimicrobial peptides .
- Boc vs. Fmoc Compatibility : Boc-protected derivatives are preferred in acid-stable resins, while Fmoc variants dominate in base-driven syntheses .
- Chlorinated Derivatives: Boc-D-Mephe(4-Cl)-OH demonstrates enhanced binding to hydrophobic pockets in kinase targets, outperforming non-halogenated analogs .
Biological Activity
H-D-Dab(Boc)-Ome HCl, or N-alpha-t-Butyloxycarbonyl-2,4-diaminobutyric acid methyl ester hydrochloride, is a derivative of 2,4-diaminobutyric acid (Dab) that has garnered attention in biochemical research due to its versatile applications in peptide synthesis and potential therapeutic implications. This article explores the biological activity of this compound, detailing its synthesis, applications, and relevant case studies.
This compound possesses the following chemical characteristics:
- Molecular Formula : C₉H₁₈N₂O₄
- Molecular Weight : 218.253 g/mol
- CAS Number : 363191-25-7
The synthesis of this compound typically involves protecting the amino groups with a Boc group and esterifying the carboxylic acid with a methyl group. This process enhances the compound's stability and solubility, making it suitable for various biological applications.
Enzyme Inhibition and Substrate Role
This compound is primarily utilized in synthesizing peptides that function as enzyme inhibitors or substrates. The incorporation of 2,4-diaminobutyric acid residues into peptide chains allows researchers to study enzyme kinetics and mechanisms effectively. These peptides can be strategically designed to interact with specific enzymes or receptors, facilitating drug design efforts aimed at targeting particular biological pathways.
Protein-Protein Interactions
Research has indicated that this compound plays a significant role in understanding protein-protein interactions. By embedding this compound within peptide sequences, scientists can investigate binding sites and elucidate mechanisms of protein complex formation. Such studies are crucial for developing new therapeutic strategies and enhancing our understanding of molecular biology.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Peptide Synthesis for Inhibitors : A study demonstrated the successful synthesis of peptide inhibitors using this compound. These inhibitors showed promising results in modulating enzyme activity, indicating potential therapeutic applications in diseases where enzyme regulation is critical.
- Investigating Chirality Effects : Research focused on the D-enantiomer of Dab revealed that this compound is resistant to enzymatic degradation, providing insights into chirality effects on biological activity. This characteristic makes it an attractive candidate for drug design, particularly in creating stable therapeutic agents.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Boc-Dap-OMe.HCl | Similar structure but different amino acid residue | Different properties due to D-amino acid presence |
| Fmoc-Dab-OMe.HCl | Uses Fmoc protecting group instead of Boc | Offers different reactivity profiles |
| Boc-Lys-OMe.HCl | Contains lysine instead of 2,4-diaminobutyric acid | Variation in side chain properties |
| This compound | D-enantiomer of Dab; resistant to enzymatic degradation | Provides insights into chirality effects |
This table illustrates how this compound stands out due to its unique structural features that allow for additional sites for chemical modification, enhancing its utility in synthesizing complex peptides and proteins.
Q & A
Q. What are the standard protocols for synthesizing H-D-Dab(Boc)-OMe HCl, and how do Boc protection strategies influence reaction efficiency?
Q. How should researchers handle and store this compound to prevent degradation during experiments?
The compound is hygroscopic and prone to hydrolysis. Store at 4°C in airtight containers with desiccants (e.g., silica gel). For long-term storage, lyophilize the product and keep it at -20°C in amber vials to avoid light-induced decomposition . Reconstitute in anhydrous DMSO or DMF immediately before use to minimize side reactions.
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
Use a combination of:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient): Retention time ~8–10 min at 220 nm .
- NMR (DMSO-d6): Key peaks include δ 1.39 ppm (Boc tert-butyl), 3.72 ppm (OMe), and 8.2–8.5 ppm (amide protons) .
- Mass Spectrometry (MS) : Expected [M+H]+ ion at m/z 254.7 (C9H18N2O4·HCl) .
Advanced Research Questions
Q. How can researchers optimize Boc deprotection in this compound synthesis when using gaseous HCl, given measurement challenges?
Gaseous HCl quantification remains a bottleneck. To address this:
- Calibrate gas flow using mass flow controllers (10–20 mL/min) and monitor reaction progress via in situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
- Alternative approach : Replace gaseous HCl with 4 M HCl/dioxane, which allows precise volumetric control. Titrate until pH < 2, then neutralize with cold diethyl ether .
Q. What strategies resolve contradictions in NMR data when characterizing this compound, particularly regarding rotameric forms or solvent effects?
Rotameric equilibria in DMSO-d6 can split NMR signals. To mitigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
